molecular formula C13H10FN5OS B11764882 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine CAS No. 95096-02-9

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B11764882
CAS No.: 95096-02-9
M. Wt: 303.32 g/mol
InChI Key: GPHXFXVPXHVVGD-UHFFFAOYSA-N
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Description

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a complex organic compound with the molecular formula C₁₃H₁₀FN₅OS It is characterized by the presence of a pyrido[3,2-D]pyrimidine core structure, which is substituted with a 4-fluorophenylsulfinyl group and two amino groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through a multi-step process starting from readily available precursors such as pyridine and pyrimidine derivatives. The key steps include cyclization reactions to form the bicyclic core structure.

    Introduction of the 4-Fluorophenylsulfinyl Group: This step involves the sulfoxidation of a 4-fluorophenyl group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 6-((4-Fluorophenyl)sulfonyl)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Reduction: 6-((4-Fluorophenyl)thio)pyrido[3,2-D]pyrimidine-2,4-diamine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases and other signaling proteins, leading to the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is unique due to the presence of the 4-fluorophenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

CAS No.

95096-02-9

Molecular Formula

C13H10FN5OS

Molecular Weight

303.32 g/mol

IUPAC Name

6-(4-fluorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H10FN5OS/c14-7-1-3-8(4-2-7)21(20)10-6-5-9-11(18-10)12(15)19-13(16)17-9/h1-6H,(H4,15,16,17,19)

InChI Key

GPHXFXVPXHVVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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